![molecular formula C16H19NO4 B495140 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 331987-27-0](/img/structure/B495140.png)
2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid” is a complex organic molecule. It has a molecular formula of C16H19NO4 . The molecule consists of a cyclohexane ring, which is a six-membered ring of carbon atoms, attached to a carboxylic acid group (COOH). Additionally, it has an acetylphenyl carbamoyl group attached to it .
Applications De Recherche Scientifique
Chemical Structure and Properties
- The compound 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid is related to various cyclic imide and open-chain amide carboxylic acid derivatives. These derivatives, including similar compounds like rac-2-[(4-chlorophenyl)carbamoyl]-cis-cyclohexane-1-carboxylic acid, have been studied for their crystal structures and hydrogen-bonding patterns, which are crucial in understanding their chemical properties and potential applications (Smith & Wermuth, 2012).
Role in Anaerobic Decomposition
- Cyclohexane carboxylic acid derivatives, similar to 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid, have been identified as intermediates in the anaerobic decomposition of benzoic acid during methane fermentation. These intermediates are crucial in understanding the biodegradation processes of complex organic compounds (Keith et al., 1978; Keith et al., 1952).
Pharmacological Properties
- Certain derivatives of cyclohexane carboxylic acids have shown varied pharmacological properties, including antispasmodic activity. While this specific compound was not directly studied, related compounds provide a basis for investigating potential pharmacological applications (Veer & Oud, 2010).
Synthetic Applications
- Cyclohexene carboxylic acid derivatives, similar to the target compound, have been synthesized and used in various chemical transformations. These include iodination and epoxidation, showcasing their utility as building blocks in organic synthesis (Gómez-Sánchez & Marco-Contelles, 2005).
Supramolecular Architectures
- Cyclohexane carboxylic acid derivatives can form complex supramolecular structures with various organic bases. This aspect is crucial for developing new materials and understanding molecular interactions (Shan, Bond & Jones, 2003).
Protective Groups in Synthesis
- Carboxylic acid derivatives, similar to the compound , have been used as photoremovable protecting groups in synthetic chemistry. This application is significant for creating 'caged compounds' used in biochemistry and organic synthesis (Zabadal et al., 2001).
Gel and Fiber Formation
- Some cyclohexane carboxylic acid derivatives have exhibited the ability to form gels and fibers in certain solvents, showing potential for material science applications (Enozawa, Honna & Iyoda, 2007).
Propriétés
IUPAC Name |
2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h4-6,9,13-14H,2-3,7-8H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFDTLCMOBABK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

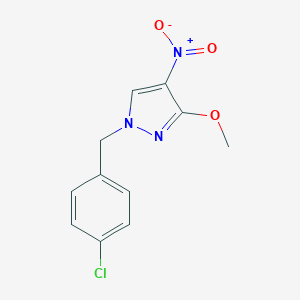
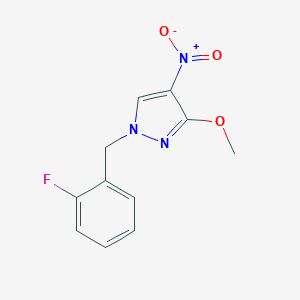
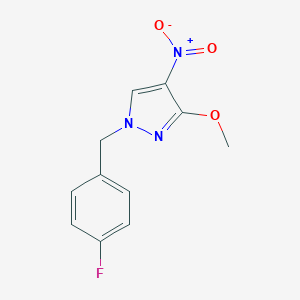
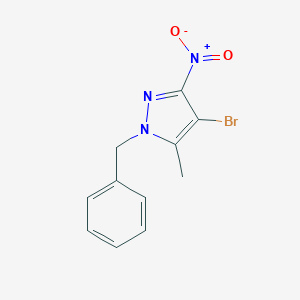
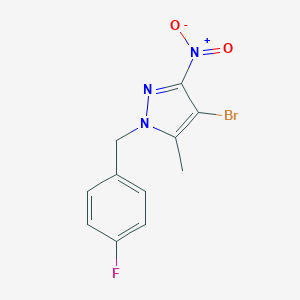
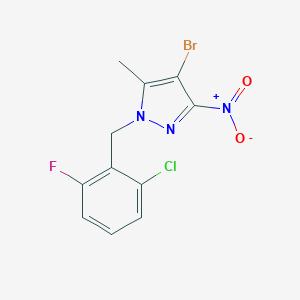
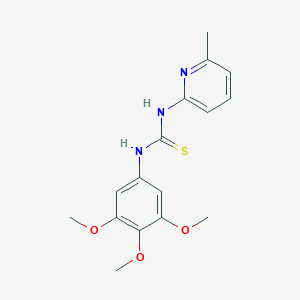
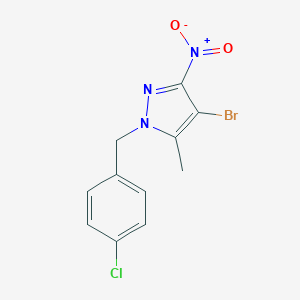
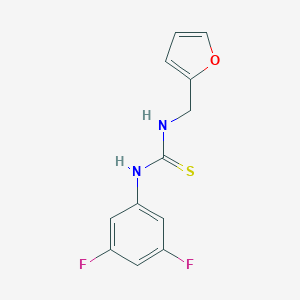

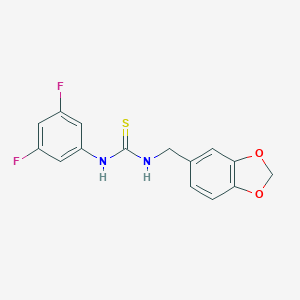
![N-(3,5-difluorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B495075.png)
![2-(acetylamino)-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B495076.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B495079.png)